molecular formula C16H18Cl2N2 B3034160 2,3-Bis(4-chlorophenyl)butane-2,3-diamine CAS No. 1415562-36-5

2,3-Bis(4-chlorophenyl)butane-2,3-diamine

Cat. No.: B3034160
CAS No.: 1415562-36-5
M. Wt: 309.2 g/mol
InChI Key: LWRJAHOWKXOLSQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)butane-2,3-diamine is a useful research compound. Its molecular formula is C16H18Cl2N2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Research

  • Synthesis of Stereoregular Polyamides : A study by Bou, Iribarren, and Muñoz-Guerra (1994) investigated the synthesis of stereoregular polyamides using a diamine, closely related to 2,3-bis(4-chlorophenyl)butane-2,3-diamine, derived from L-tartaric acid. These polyamides exhibited moderate optical activity and a pronounced affinity to water (Bou, Iribarren, & Muñoz-Guerra, 1994).

  • Aromatic Polyamides Synthesis : Yang and Chen (1993) synthesized novel aromatic polyamides (aramids) using a diamine similar to this compound. These polymers showed solubility in a range of solvents and were used to create transparent, flexible films (Yang & Chen, 1993).

Chiral Compound Synthesis and Catalysis

  • Chiral 1,2-Diamine Ligand Synthesis : Cho, Nayab, and Jeong (2019) developed an efficient method to synthesize a chiral 1,2-diamine ligand from this compound, which was used in asymmetric Henry reaction with high enantioselectivity (Cho, Nayab, & Jeong, 2019).

Material Science and Engineering

  • Fluorinated Poly(Etherimide)s Synthesis : Larhrafi et al. (2000) explored the polymerization of 2,3-bis(perfluoroalkylmethyl) butane-1,4 diamine, a derivative of this compound, leading to the development of new series of fluorinated poly(etherimide)s (Larhrafi et al., 2000).

  • Novel Fluorinated Polyimides : Yin et al. (2005) synthesized new fluorine-containing polyimides using a diamine similar to this compound. These polymers exhibited excellent thermal stability and outstanding mechanical properties (Yin et al., 2005).

Photophysical Studies

  • Photoinduced Electron Transfer Studies : Zhang et al. (1998) conducted a study on photoinduced electron transfer retropinacol reaction using compounds structurally related to this compound. They observed high yields in specific chemical transformations under UV irradiation (Zhang et al., 1998).

Crystallography and Polymorphism

  • Polymorphism in Bis-Hydrazone Compounds : Dwivedi and Das (2018) described the polymorphism of compounds including one similar to this compound. They observed different polymorphic forms and conformational changes in crystal structures (Dwivedi & Das, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P280, P305, P338, P351 .

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)butane-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRJAHOWKXOLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Reactant of Route 2
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Reactant of Route 3
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Reactant of Route 4
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Reactant of Route 5
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Reactant of Route 6
2,3-Bis(4-chlorophenyl)butane-2,3-diamine

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